One notable application of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)tetrahydro-2H-pyran-4-ol is as a precursor in the synthesis of fluorine-18 labeled radiopharmaceuticals for P-glycoprotein (P-gp) PET imaging at the blood-brain barrier (BBB) [ [] ]. P-gp is a transporter protein limiting the entry of various pharmaceuticals into the brain, and altered P-gp function has been linked to several neurological diseases. One of the synthesized radiopharmaceuticals, 5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen, showed promising results in preclinical studies with Mdr1a/b((-/-))Bcrp1((-/-)) and wild-type mice, demonstrating high brain uptake and metabolic stability [ [] ]. These findings highlight the potential of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)tetrahydro-2H-pyran-4-ol derivatives for developing novel imaging agents for studying P-gp function in various neurological conditions.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9